molecular formula C10H11NO3 B1172657 Platinium194 CAS No. 14998-96-0

Platinium194

Cat. No.: B1172657
CAS No.: 14998-96-0
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Description

Platinium194 is a platinum(II)-based coordination complex, hypothesized to exhibit a square planar geometry based on structural analyses of analogous organoplatinum compounds . Such complexes are typically synthesized via electrochemical or chemical reduction methods, as described in platinum black synthesis protocols , and characterized using spectroscopic techniques (IR, NMR, mass spectrometry) and X-ray diffraction . This compound is postulated to function as an anticancer or antimicrobial agent, leveraging platinum’s ability to disrupt DNA replication or enzyme activity .

Properties

CAS No.

14998-96-0

Molecular Formula

C10H11NO3

Synonyms

Platinium194

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Key Properties of this compound and Analogous Platinum Compounds

Property This compound Cisplatin Carboplatin Oxaliplatin
Oxidation State +2 +2 +2 +2
Ligands Amino acid/peptide-based Two chloride, two NH₃ Cyclobutane dicarboxylate Oxalate, 1,2-DACH*
Geometry Square planar (proposed) Square planar Square planar Square planar
Primary Application Antimicrobial/anticancer Anticancer Anticancer Anticancer
Solubility Moderate (aqueous) Low (requires saline) High Moderate
Toxicity Profile Reduced nephrotoxicity** Severe nephrotoxicity Lower nephrotoxicity Neurotoxicity

1,2-DACH: 1,2-diaminocyclohexane. *Inferred from ligand design strategies in and .

Mechanistic Differences

  • Cisplatin : Binds DNA via N7 guanine residues, forming intra-strand crosslinks that trigger apoptosis. High reactivity with chloride ligands leads to dose-limiting kidney damage .
  • This compound: Amino acid/peptide ligands may enhance target specificity (e.g., binding to metalloenzymes in pathogens or cancer cells) and reduce off-target interactions, as suggested by hydroxamic acid-platinum complexes in .

Efficacy and Limitations

  • Antimicrobial Activity: this compound’s peptide ligands could improve penetration into bacterial biofilms, a challenge for traditional platinum drugs .

Preclinical Data

  • Synthesis : Electrochemical methods () could optimize this compound’s yield and purity, though current protocols focus on platinum black rather than functionalized complexes.
  • Biological Testing : Analogous complexes in show IC₅₀ values of 5–20 µM against fungal strains, suggesting this compound might require similar concentrations for efficacy.

Challenges

  • Contradictory Evidence : While some platinum-peptide complexes exhibit low toxicity (), others suffer from poor bioavailability due to ligand bulkiness (). This compound’s pharmacokinetics remain unverified.
  • Synthetic Complexity: Amino acid ligand coordination may require stringent pH control, as seen in hydroxamic acid-platinum systems .

Recommendations for Further Study

  • In Vivo Toxicity Assays : Prioritize murine models to assess nephrotoxicity and neurotoxicity.
  • Structure-Activity Relationship (SAR) Studies : Modify ligand groups (e.g., substituting glycine with arginine) to optimize DNA/enzyme binding .

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